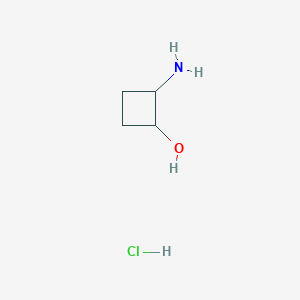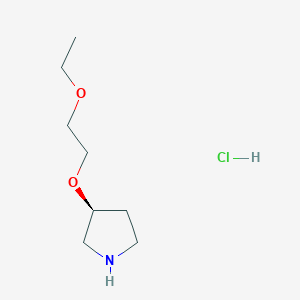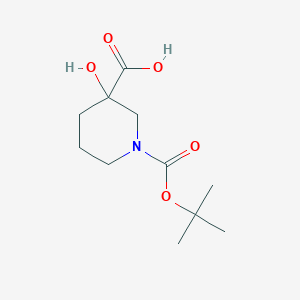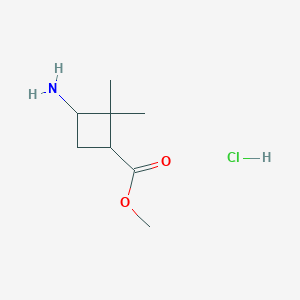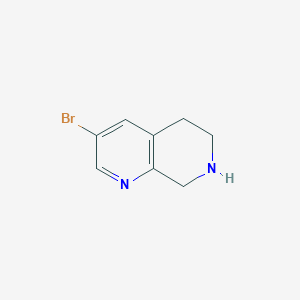
2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride
Vue d'ensemble
Description
“2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride” is a chemical compound with the molecular formula C22H24ClN3 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of quinoline compounds has been a subject of interest in the field of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride” is characterized by a molecular weight of 365.9 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride” include a molecular weight of 365.9 g/mol . Other properties such as density, melting point, boiling point, and flash point are not provided in the search results .Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound’s unique structure allows for the exploration of its interaction with various biological targets. It can be used as a scaffold for developing new therapeutic agents, particularly in targeting neurological disorders due to its potential ability to cross the blood-brain barrier .
Biotechnology
Within biotechnology, the compound could be utilized in the design of biosensors. Its quinoline moiety may interact with specific enzymes or substrates, allowing for the detection of biological markers relevant to diseases or environmental monitoring .
Materials Science
In materials science, the compound’s robust molecular structure could be harnessed to create novel polymers or coatings. These materials could exhibit unique optical or electrical properties, making them suitable for use in advanced electronics or as part of solar cells .
Environmental Science
The compound may find applications in environmental science as a part of analytical methods for pollutant detection. Its chemical properties could allow it to bind with specific contaminants, aiding in their identification and quantification in various ecosystems .
Analytical Chemistry
Analytical chemists might explore the use of this compound in chromatography or spectrometry as a reference standard due to its distinct molecular weight and structure. This could help in the precise measurement of complex mixtures or in the development of new analytical techniques .
Pharmacology
In pharmacology, the compound’s potential biological activity could be investigated for drug development. It might act as an agonist or antagonist to certain receptors, contributing to the understanding of disease mechanisms or the discovery of new drug candidates .
Each of these applications leverages the unique chemical and physical properties of 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride, demonstrating its versatility and potential in scientific research across various fields. The compound’s molecular formula is
C22H24ClN3 C_{22}H_{24}ClN_{3} C22H24ClN3
and it has a molecular weight of 365.91 . While specific applications in these fields are still under exploration, the compound’s structure suggests a wide range of possibilities for future research and development.Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-N-[(4-phenylcyclohexylidene)amino]quinolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3.ClH/c1-16-15-22(20-9-5-6-10-21(20)23-16)25-24-19-13-11-18(12-14-19)17-7-3-2-4-8-17;/h2-10,15,18H,11-14H2,1H3,(H,23,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUVOOBUHDLCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NN=C3CCC(CC3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide](/img/structure/B1404848.png)
![3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1404854.png)
methanamine](/img/structure/B1404856.png)
![2-[5-(Trifluoromethyl)thien-2-YL]ethanamine](/img/structure/B1404858.png)
